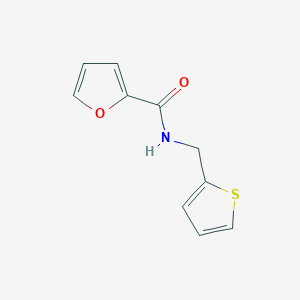

N-(2-thienylmethyl)-2-furamide

説明

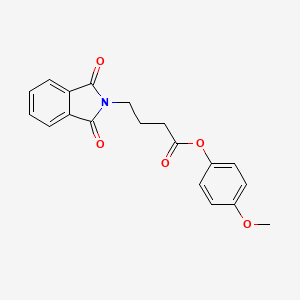

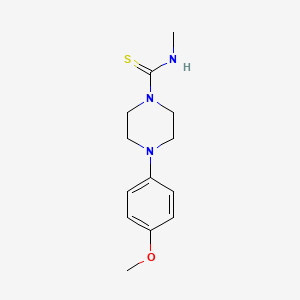

“N-(2-thienylmethyl)-2-furamide” is a compound that contains an amide group (-CONH2) attached to a furan ring and a thiophene ring through a methylene bridge (-CH2-). The furan and thiophene rings are five-membered heterocyclic compounds containing oxygen and sulfur respectively .

Molecular Structure Analysis

The molecular structure of “N-(2-thienylmethyl)-2-furamide” would consist of a furan ring and a thiophene ring connected by a methylene bridge and an amide group. The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of “N-(2-thienylmethyl)-2-furamide” would likely be influenced by the electron-rich furan and thiophene rings, as well as the polar amide group. The compound could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-thienylmethyl)-2-furamide” would depend on factors such as its molecular structure and the nature of its functional groups. For instance, the presence of the polar amide group could influence its solubility in different solvents .科学的研究の応用

Antibacterial Activity

Furan derivatives, including N-(thiophen-2-ylmethyl)furan-2-carboxamide, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . This is particularly important in the context of increasing microbial resistance to currently available antimicrobial medicines .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .

Synthesis of Nitrofurantoin Analogues

In 2020, a series of thirteen nitrofurantoin analogues containing furan and pyrazole scaffolds were designed and synthesized . These analogues were created by the condensation of 5-Amino-1 H -pyrazole-4-carboxamides with 5-nitrofuran-2-carbaldehyde or 5-methylfuran-2-carbaldehyde .

Urease Inhibition

The compound has shown significant activity against the urease enzyme . Urease inhibitors are potentially important tools for reducing or controlling the formation of ammonia from urea .

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The compound has shown activity against both AChE and BChE enzymes . These enzymes are vital in peripheral, central or both central and peripheral cholinergic crises . Inhibitors of these enzymes are used for therapeutic applications, including Alzheimer’s disease .

Potential Pharmaceutical Agents

Compounds such as N-(thiophen-2-ylmethyl)furan-2-carboxamide carrying thiophene/furan carbocamide moieties could be used promising structures in the development of more potent pharmaceutical agents in the future .

Safety and Hazards

将来の方向性

作用機序

Target of Action

N-(thiophen-2-ylmethyl)furan-2-carboxamide, also known as N-(2-thienylmethyl)-2-furamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . The compound has shown activity against enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) .

Mode of Action

The compound interacts with its targets, leading to inhibition of their activities . For instance, it showed approximately 9.8-fold more activity against urease enzyme than the standard thiourea, and approximately 4.2-fold more activity against BChE enzyme than the standard galantamine . The molecular interaction for each of the target compounds with the active sites of the urease, acetylcholinesterase, and butyrylcholinesterase enzymes was investigated by molecular insertion simulations .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of AChE and BChE can impact cholinergic signaling . The compound’s interaction with these enzymes can lead to changes in peripheral, central, or both central and peripheral cholinergic crises .

Result of Action

The result of the compound’s action is the inhibition of its target enzymes, leading to changes in the associated biochemical pathways . This can have various molecular and cellular effects, depending on the specific pathway and the context in which the compound is used.

Action Environment

The action, efficacy, and stability of N-(thiophen-2-ylmethyl)furan-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s photodegradation reactions involving singlet oxygen and triplet chromophoric dissolved organic matter have been studied

特性

IUPAC Name |

N-(thiophen-2-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-10(9-4-1-5-13-9)11-7-8-3-2-6-14-8/h1-6H,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXSLXIREYNLGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296566 | |

| Record name | N-(2-Thienylmethyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20037-41-6 | |

| Record name | N-(2-Thienylmethyl)-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20037-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Thienylmethyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B5861833.png)

![N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5861839.png)

![4-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5861853.png)

![N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5861870.png)

![5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5861886.png)

![1-benzyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5861895.png)

![3-amino-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5861903.png)

![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5861907.png)

![N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5861910.png)